![molecular formula C18H15ClFN3 B1311982 8-氯-6-(2-氟苯基)-1-甲基-3a,4-二氢-3H-咪唑并[1,5-a][1,4]苯并二氮杂卓 CAS No. 59467-69-5](/img/structure/B1311982.png)

8-氯-6-(2-氟苯基)-1-甲基-3a,4-二氢-3H-咪唑并[1,5-a][1,4]苯并二氮杂卓

描述

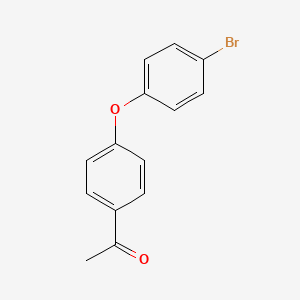

This compound is also known as flualprazolam . It is a benzodiazepine that is chemically similar to the benzodiazepines alprazolam and triazolam . It is a white to light yellow crystalline compound, insoluble in water . It is also referred to as midazolam .

Synthesis Analysis

Midazolam has been synthesized using isocyanide reagents in satisfactory yield . In this methodology, imidazobenzodiazepine intermediates can be easily prepared via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild condition led to the formation of imidazobenzodiazepine .Molecular Structure Analysis

The molecular formula of midazolam hydrochloride is C18H13ClFN3.HCl . The calculated molecular weight is 362.25 .Chemical Reactions Analysis

Several cytochrome P450 and UDP-glucuronosyltransferase isozymes, amongst them CYP3A4 and UGT1A4, were shown to be involved in flualprazolam biotransformation reactions . Alpha-hydroxy flualprazolam glucuronide, 4-hydroxy flualprazolam glucuronide and the parent glucuronide were identified as most abundant signals in urine .Physical And Chemical Properties Analysis

Midazolam contains not less than 98.5% and not more than 101.5% of C18H13ClFN3, calculated on the dried basis .科学研究应用

分析方法开发

涉及咪达唑仑的一个重要研究领域是开发分析方法来检测和量化生物样品中的药物及其代谢物。Coassolo 等人 (1982) 的一项研究开发了一种灵敏的气液色谱法,用于血浆中咪达唑仑及其羟甲基咪唑代谢物的测定。该方法通过 CI-GC/MS 技术验证,展示了其在药代动力学研究中的实用性,并突出了该药物的代谢途径 (Coassolo 等人,1982)。

药代动力学研究

另一个关键的研究领域是药代动力学研究,该研究考察药物在体内如何吸收、分布、代谢和排泄。Vree 等人 (1981) 开发了一种高效液相色谱 (HPLC) 方法,用于同时测定人和狗的血浆和尿液中的咪达唑仑及其羟基代谢物。这项研究提供了对该药物消除半衰期及其代谢物葡萄糖醛酸化的见解,有助于更深入地了解其药代动力学 (Vree 等人,1981)。

化学稳定性和分解

对咪达唑仑的化学稳定性和分解途径的研究也至关重要。Selkämaa 和 Tammilehto (1989) 研究了咪达唑仑在乙醇溶液中的光化学分解,确定了几种降解产物。这项研究对于了解药物在各种储存条件下的稳定性和保质期至关重要 (Selkämaa & Tammilehto,1989)。

新型合成途径

对咪达唑仑及其相关化合物的合成新途径的研究是另一个感兴趣的领域。Gilman 等人 (1977) 利用亲核取代反应描述了新型吡唑并咪唑苯并二氮杂卓的合成。这项研究提供了有关合成苯并二氮杂卓衍生物的新方法的见解,可能导致开发新的治疗剂 (Gilman 等人,1977)。

作用机制

安全和危害

属性

IUPAC Name |

8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGUSEWJNOCDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCC2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452329 | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |

CAS RN |

59467-69-5 | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo(1,5-a)(1,4)benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REDUCED MIDAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP58XDP3TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)

![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)